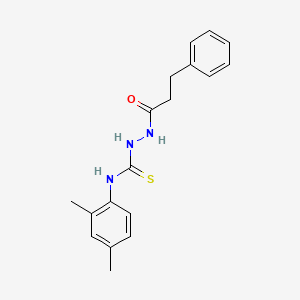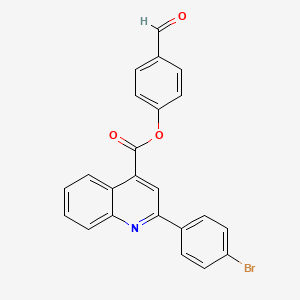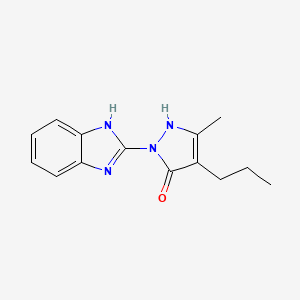![molecular formula C21H22N6OS B4562666 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4562666.png)
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a thiophene ring, and a piperazine moiety substituted with a pyrimidine group
Preparation Methods
The synthesis of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the thiophene ring and the piperazine moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols replace existing substituents.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form new ring structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways and affecting cellular responses. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
When compared to similar compounds, 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of structural features. Similar compounds include:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with applications in peptide derivatization and synthesis of complex molecules.
Imatinib: A therapeutic agent used to treat leukemia, known for its ability to inhibit tyrosine kinases.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A compound used in the synthesis of various pharmaceuticals and materials.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c1-14-19-16(12-15(13-17(19)28)18-4-2-11-29-18)25-21(24-14)27-9-7-26(8-10-27)20-22-5-3-6-23-20/h2-6,11,15H,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAWHBRJFSTJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=NC=CC=N4)CC(CC2=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4562583.png)
![(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B4562592.png)
![N-[3-CARBAMOYL-5-(PROPAN-2-YL)THIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4562596.png)



![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine](/img/structure/B4562625.png)
![methyl 2,3,5,6-tetrafluoro-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B4562631.png)
![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4562642.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4562649.png)
![N-benzyl-1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4562664.png)
![[(2,6-difluorophenyl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4562674.png)
![N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4562681.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4562684.png)
